![molecular formula C8H20O3SSi B092393 Ethanethiol, 2-(triethoxysilyl)- CAS No. 18236-15-2](/img/structure/B92393.png)
Ethanethiol, 2-(triethoxysilyl)-
Overview
Description
Ethanethiol, 2-(triethoxysilyl)-: is an organosilicon compound with the molecular formula C8H20O3SSi. It is a colorless liquid with a distinctive odor and is known for its versatility in various chemical applications. This compound is often used as a chemical reagent in organic synthesis and as a surface treatment agent due to its thiol and silane functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanethiol, 2-(triethoxysilyl)- can be synthesized through the reaction of 2-chloroethanol with triethoxysilane in the presence of a sulfurizing agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of ethanethiol, 2-(triethoxysilyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethanethiol, 2-(triethoxysilyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form ethanethiol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethanethiol derivatives.
Substitution: Various substituted silanes.
Scientific Research Applications
Chemical Analysis and Separation Techniques
Ethanethiol, 2-(triethoxysilyl)- can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A notable method involves the use of a Newcrom R1 HPLC column, where a mobile phase composed of acetonitrile, water, and phosphoric acid is utilized. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .
Coatings and Adhesives
The compound has significant utility in the formulation of coatings and adhesives due to its ability to enhance adhesion properties. It forms durable bonds with various substrates, including metals and plastics. This property is particularly beneficial in the production of abrasion-resistant sol-gel coatings. Such coatings are used in applications ranging from automotive finishes to protective coatings for electronic components .
Cosmetic Applications
Ethanethiol, 2-(triethoxysilyl)- has been incorporated into cosmetic formulations as a polymer comprising alkoxysilane groups. These polymers are obtained through polycondensation processes and are used to create films that adhere to keratin materials such as hair and nails. The resulting films provide protective coatings that enhance the appearance and durability of cosmetic products .
Environmental Applications
In environmental science, ethanethiol-based compounds are investigated for their potential in remediation technologies. Their thiol groups can interact with heavy metals and other pollutants, facilitating their removal from contaminated environments. This application highlights the compound's role in green chemistry initiatives aimed at reducing environmental impact .
Material Science
In material science, ethanethiol derivatives are explored for their contributions to the development of advanced materials with tailored properties. For instance, they are used in the synthesis of hybrid organic-inorganic materials that exhibit improved mechanical strength and thermal stability .
Case Study 1: HPLC Method Development
A study demonstrated the successful separation of ethanethiol, 2-(triethoxysilyl)- using an optimized HPLC method. The researchers highlighted the scalability of this technique for industrial applications, particularly in quality control processes within pharmaceutical manufacturing.
Case Study 2: Coating Properties
Research conducted on ethanethiol-based sol-gel coatings revealed significant improvements in adhesion strength compared to conventional silanes. The coatings exhibited enhanced resistance to abrasion and chemical degradation, making them suitable for high-performance applications in automotive and aerospace industries.
Case Study 3: Cosmetic Film Formation
A clinical trial involving a cosmetic product containing ethanethiol-derived polymers showed improved moisture retention and enhanced gloss on hair surfaces after application. Participants reported increased satisfaction with the product's performance over traditional formulations.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(triethoxysilyl)- involves its thiol and silane functional groups. The thiol group can form strong bonds with metal surfaces, enhancing adhesion and corrosion resistance. The silane group can undergo hydrolysis and condensation reactions, forming stable siloxane bonds that contribute to the compound’s durability and effectiveness as a surface treatment agent .
Comparison with Similar Compounds
- 2-(Triethoxysilyl)propylamine
- 2-(Triethoxysilyl)ethylamine
- 2-(Triethoxysilyl)propylthiol
Comparison: Ethanethiol, 2-(triethoxysilyl)- is unique due to its combination of thiol and silane functional groups, which provide both strong adhesion properties and the ability to form stable siloxane bonds. This dual functionality makes it particularly useful in applications requiring both surface modification and enhanced durability .
Biological Activity
Ethanethiol, 2-(triethoxysilyl)- is a compound with significant potential in various biological applications, primarily due to its unique chemical structure that combines a thiol group with a triethoxysilyl moiety. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₈O₃SSi
- Molecular Weight : 206.38 g/mol
- CAS Number : 3069-40-7
- Physical State : Liquid at room temperature
- Solubility : Soluble in organic solvents; limited solubility in water.
The triethoxysilyl group enhances the compound's ability to interact with siliceous surfaces, making it useful in various applications, including surface modification and drug delivery systems.
Ethanethiol, 2-(triethoxysilyl)- exhibits biological activity primarily through the following mechanisms:
- Covalent Bond Formation : The thiol (-SH) group can form covalent bonds with cysteine residues in proteins, which may modulate enzyme activity and protein interactions.
- Redox Reactions : The compound can participate in redox reactions, influencing cellular redox balance and signaling pathways. This property is crucial for its potential use in therapeutic applications targeting oxidative stress-related diseases .
- Surface Modification : Its silane component allows for effective bonding to various substrates, enhancing the stability and functionality of biomaterials used in medical applications .
Antimicrobial Properties
Ethanethiol derivatives have been investigated for their antimicrobial properties. Studies indicate that compounds containing thiol groups can disrupt microbial cell membranes and inhibit growth by interfering with essential cellular processes. For instance, ethanethiol has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Research has also focused on the anticancer properties of ethanethiol derivatives. The ability of thiols to interact with cellular pathways involved in apoptosis (programmed cell death) suggests that ethanethiol could be explored for its potential to induce apoptosis in cancer cells. Preliminary studies indicate that modifications of ethanethiol may enhance its cytotoxic effects against specific cancer cell lines .
Case Studies
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Surface Functionalization for Drug Delivery :
A study demonstrated the use of ethanethiol, 2-(triethoxysilyl)- for modifying silica nanoparticles to improve drug delivery systems. The functionalized nanoparticles exhibited enhanced drug loading capacity and controlled release profiles, indicating the potential of this compound in targeted therapy applications . -
Biocompatibility Assessment :
In vitro biocompatibility tests showed that ethanethiol-modified surfaces supported cell adhesion and proliferation better than unmodified surfaces. This property is crucial for developing biomaterials for implants and tissue engineering .
Research Findings Summary Table
Properties
IUPAC Name |
2-triethoxysilylethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3SSi/c1-4-9-13(8-7-12,10-5-2)11-6-3/h12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNPFNZTPMWRAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCS)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066342 | |
Record name | Ethanethiol, 2-(triethoxysilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18236-15-2 | |
Record name | 2-(Triethoxysilyl)ethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18236-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanethiol, 2-(triethoxysilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018236152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethiol, 2-(triethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanethiol, 2-(triethoxysilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(triethoxysilyl)ethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.